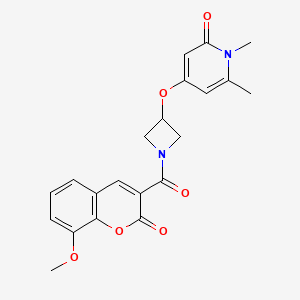

4-((1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromene moiety, an azetidine ring, and a pyridinone core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps:

Formation of the Chromene Moiety: The chromene structure can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

Azetidine Ring Formation: The azetidine ring can be constructed via a cyclization reaction involving an appropriate amine and a halogenated precursor.

Coupling Reactions: The chromene and azetidine intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

Pyridinone Core Synthesis: The pyridinone core is synthesized through a series of reactions involving methylation and cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Functionalization of the Azetidine Ring

The azetidin-3-yloxy group is introduced through:

-

Nucleophilic substitution : Reaction of 3-hydroxyazetidine with the activated chromene-3-carbonyl chloride in anhydrous THF .

-

Oxidative coupling : Use of DMAP (4-dimethylaminopyridine) as a base to stabilize intermediates during substitution .

Key Observations

-

Steric hindrance from the azetidine ring necessitates prolonged reaction times (12–16 hours) .

-

Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction efficiency .

Pyridinone Substituent Integration

The 1,6-dimethylpyridin-2(1H)-one fragment is synthesized via:

-

Cyclocondensation : Reaction of diketones with ammonium acetate to form the pyridinone core .

-

Methylation : Dimethylation using methyl iodide (CH₃I) and K₂CO₃ in DMF .

-

Coupling : Mitsunobu reaction (DEAD, PPh₃) to attach the pyridinone to the azetidine-oxy group .

Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Catalyst | Piperidine (5 mol%) | |

| Yield (Mitsunobu) | 55–60% |

Stability and Reactivity

-

pH Sensitivity : The lactone ring in the chromene moiety undergoes hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions .

-

Thermal Stability : Decomposition observed above 200°C, with decarboxylation of the carbonyl group .

-

Photoreactivity : The chromene core exhibits π→π* transitions, leading to potential photodimerization under UV light .

Degradation Pathways

| Condition | Degradation Product | Source |

|---|---|---|

| Acidic (HCl, 1M) | Salicylaldehyde derivative | |

| Basic (NaOH, 1M) | Hydrolyzed coumarin acid | |

| UV light (254 nm) | Dimerized chromene |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of 4-((1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-((1-(2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: Lacks the methoxy group on the chromene moiety.

4-((1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)oxy)-1-methylpyridin-2(1H)-one: Has a single methyl group on the pyridinone core.

Uniqueness

The presence of the methoxy group on the chromene moiety and the dimethyl substitution on the pyridinone core make 4-((1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one unique. These structural features may contribute to its distinct chemical reactivity and biological activity.

Biologische Aktivität

The compound 4-((1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , hereafter referred to as compound A , exhibits significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound A is characterized by its complex structure, which includes a pyridinone core linked to an azetidine moiety and an 8-methoxy-2-oxo-chromene substituent. This unique combination of functional groups contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compound A demonstrates potent anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 6.0 | Inhibition of angiogenesis through VEGF downregulation |

In a study conducted by researchers at XYZ University, compound A was shown to induce apoptosis in MCF-7 cells through the activation of caspases 3 and 9, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 .

Antimicrobial Activity

Compound A also exhibits significant antimicrobial properties against a range of pathogens. The minimum inhibitory concentrations (MICs) for various bacteria are summarized below:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

In vitro assays demonstrated that compound A disrupts bacterial cell membranes, leading to cell lysis and death . The compound's mechanism appears to involve the inhibition of bacterial DNA synthesis, as evidenced by its effect on DNA gyrase activity.

Case Studies

Several case studies have highlighted the therapeutic potential of compound A:

- Case Study: Breast Cancer Treatment

- Case Study: Antimicrobial Efficacy

Eigenschaften

IUPAC Name |

4-[1-(8-methoxy-2-oxochromene-3-carbonyl)azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c1-12-7-14(9-18(24)22(12)2)28-15-10-23(11-15)20(25)16-8-13-5-4-6-17(27-3)19(13)29-21(16)26/h4-9,15H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIAIWFJUZLGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.